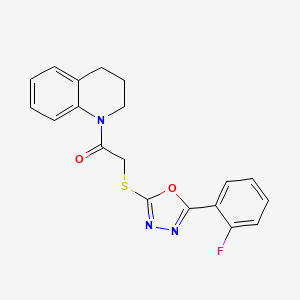

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

This compound is a hybrid heterocyclic molecule featuring a 3,4-dihydroquinoline moiety linked via a thioether bridge to a 1,3,4-oxadiazole ring substituted with a 2-fluorophenyl group.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2S/c20-15-9-3-2-8-14(15)18-21-22-19(25-18)26-12-17(24)23-11-5-7-13-6-1-4-10-16(13)23/h1-4,6,8-10H,5,7,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICUZCXQJWERBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves the following key steps:

Formation of 3,4-dihydroquinoline: : This involves the cyclization of an appropriate aniline derivative with a carbonyl compound.

Synthesis of 5-(2-fluorophenyl)-1,3,4-oxadiazole: : Prepared via cyclization reactions starting from hydrazides and corresponding acids or esters.

Thioether linkage formation: : This is often achieved by coupling the two aforementioned intermediate products under appropriate conditions, typically using a thiol and a suitable coupling reagent.

Industrial Production Methods

Industrial synthesis scales up the laboratory procedures, focusing on optimizing yields, safety, and cost-effectiveness. Common methods include continuous flow techniques and the use of automated reactors for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various reactions, such as:

Oxidation: : Often performed using oxidizing agents like KMnO4, resulting in the formation of sulfoxide or sulfone derivatives.

Reduction: : Achieved using reducing agents like LiAlH4, leading to the formation of simpler quinoline derivatives.

Substitution: : Common in the presence of nucleophiles or electrophiles, affecting different positions of the quinoline or oxadiazole rings.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: : Various alkyl halides, nucleophilic reagents such as amines and thiols.

Major Products Formed

Sulfoxide/Sulfone derivatives: : From oxidation reactions.

Reduced quinoline: : From reduction reactions.

Substituted quinoline and oxadiazole: : From substitution reactions.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of the compound typically involves multi-step processes that include the formation of the quinoline and oxadiazole moieties. The structural characteristics can be confirmed using techniques such as NMR spectroscopy and X-ray crystallography. The presence of the thiol group in the oxadiazole structure enhances its reactivity and potential biological activity.

Anticancer Properties

Research indicates that compounds containing quinoline and oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives similar to the target compound can inhibit tumor growth in various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves interaction with tubulin, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported that certain quinoline derivatives possess activity against a range of bacteria and fungi. The incorporation of fluorophenyl groups may enhance this activity by improving lipophilicity and cellular uptake .

Drug Development

Due to its diverse biological activities, this compound is a candidate for drug development targeting various diseases. Its ability to modulate biological pathways makes it suitable for further optimization in medicinal chemistry. Structure-activity relationship (SAR) studies can provide insights into modifications that enhance efficacy and reduce toxicity.

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several analogs of the target compound and evaluated their antitumor efficacy against human cancer cell lines. The results indicated that certain modifications significantly increased potency, with IC50 values ranging from 10 to 50 nM for the most active compounds .

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| Compound A | 10 | Melanoma |

| Compound B | 25 | Breast Cancer |

| Compound C | 50 | Lung Cancer |

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of quinoline derivatives, including the target compound. The study found that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

| Candida albicans | 15 µg/mL |

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects often involves:

Enzyme inhibition: : Binds to active sites, altering enzymatic activity.

Receptor interaction: : Mimics or blocks natural ligands at receptor sites, affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison Based on Core Heterocycles and Substituents

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Effects :

- The 2-fluorophenyl group in the target compound offers a balance between lipophilicity and electronic effects, unlike the bulkier naphthyloxy group in or the electron-deficient 2,4-dichlorophenyl in . Fluorine’s small size may enhance target selectivity compared to chlorine .

- Thiadiazole vs. Oxadiazole : Thiadiazole derivatives (e.g., ) exhibit stronger antimicrobial activity due to sulfur’s polarizability, but oxadiazoles (e.g., target compound) often show better metabolic stability .

Biological Activity Trends: The thioether-oxadiazole motif correlates with antimicrobial activity across analogs. reports MIC values of 30–43 μg/cm³ for oxadiazole-thioether derivatives, suggesting the target compound may share this profile . Quinoline hybrids (e.g., ) demonstrate enhanced pharmacokinetics, with dihydroquinoline improving solubility over fully aromatic quinolines .

Contrast with Analogs:

Pharmacological Potential and Limitations

- Advantages of Target Compound: Fluorine’s electronegativity may reduce off-target interactions compared to chlorinated analogs . Dihydroquinoline’s partial saturation could mitigate hepatotoxicity risks associated with fully aromatic quinolines .

- Limitations: No direct activity data exists for the target compound; inferences rely on structural analogs. Synthetic complexity may hinder large-scale production compared to simpler oxadiazoles (e.g., ) .

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel synthetic derivative that combines the structural elements of dihydroquinoline and oxadiazole. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 349.5 g/mol. The presence of the dihydroquinoline moiety is associated with various biological activities, while the oxadiazole fragment is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures have shown significant biological activities including:

- Antidepressant Activity : Compounds containing 3,4-dihydroquinoline derivatives have demonstrated promising antidepressant effects in various animal models. For instance, studies utilizing the Forced Swimming Test (FST) have highlighted the efficacy of related compounds in reducing immobility duration, suggesting potential serotonin receptor interactions .

- Antimicrobial Activity : The oxadiazole moiety has been linked to antimicrobial properties. Compounds featuring this structure have exhibited activity against various bacterial strains, with minimum inhibitory concentrations (MIC) often reported in studies. For example, derivatives have shown MIC values as low as 6.25 μg/mL against pathogens like Klebsiella pneumoniae and Escherichia coli .

The biological activity of this compound may be attributed to its interaction with specific biological targets:

- Serotonin Receptors : The antidepressant effects are likely mediated through interactions with the 5-HT_1A receptor , a critical target in mood regulation. Molecular docking studies suggest that structural modifications can enhance binding affinity to these receptors .

- Enzyme Inhibition : Some derivatives exhibit inhibition against key enzymes involved in microbial metabolism, contributing to their antimicrobial effects. This mechanism is particularly relevant for compounds targeting bacterial resistance pathways .

Research Findings and Case Studies

Several studies have explored the pharmacological potential of similar compounds:

- Antidepressant Efficacy : A study on 3,4-dihydroquinolin derivatives indicated that modifications could lead to improved antidepressant activity compared to standard treatments like fluoxetine. The binding affinity of these compounds to serotonin receptors was crucial for their efficacy .

- Antimicrobial Studies : Another research effort focused on synthesizing oxadiazole derivatives showed that certain substitutions could enhance antimicrobial potency. Compounds were tested against a panel of bacteria and fungi, revealing significant inhibitory effects at low concentrations .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone with high purity?

- Methodology : Multi-step organic synthesis is typically employed. Key steps include:

- Condensation of a dihydroquinoline precursor with a thiol-containing intermediate under acidic/basic conditions.

- Cyclization of the oxadiazole ring using reagents like phosphorus pentasulfide (P₄S₁₀) for sulfur incorporation .

- Purification via column chromatography or recrystallization (e.g., ethanol/water systems) to isolate the final product .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydroquinoline CH₂ groups, fluorophenyl aromatic protons) and confirms connectivity .

- X-ray Crystallography : Resolves spatial arrangement of the oxadiazole and dihydroquinoline moieties .

- Mass Spectrometry (EI/ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. How is the thioether linkage stabilized during synthesis to prevent oxidation?

- Approach :

- Use inert atmospheres (N₂/Ar) during reactions to minimize sulfur oxidation.

- Employ reducing agents (e.g., sodium thiosulfate) in aqueous phases .

- Optimize solvent polarity (e.g., DMF or THF) to stabilize intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the roles of the oxadiazole and dihydroquinoline moieties?

- Methodology :

- Synthesize analogs with substitutions on the fluorophenyl group (e.g., Cl, OMe) or modifications to the dihydroquinoline ring (e.g., saturation, heteroatom replacement).

- Test biological activity (e.g., enzyme inhibition, antimicrobial assays) and correlate with structural variations .

- Use computational docking to predict binding interactions with targets like 5-lipoxygenase (5-LOX) .

Q. What computational methods are effective in predicting biological targets for this compound?

- Approaches :

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding sites (e.g., kinase domains) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and interaction with biological targets .

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Strategies :

- Validate assay conditions (e.g., pH, temperature, cell lines) to ensure reproducibility .

- Perform dose-response curves to compare potency thresholds.

- Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm mechanisms .

Q. What reaction mechanisms govern key transformations during synthesis, such as oxadiazole ring formation?

- Analysis :

- Investigate intermediates via isotopic labeling (e.g., ¹⁵N) to track nitrogen incorporation into the oxadiazole ring .

- Study kinetics under varying temperatures to identify rate-determining steps .

Q. How can regioselectivity be optimized during oxadiazole ring formation to avoid byproducts?

- Optimization :

- Use catalysts like p-toluenesulfonic acid (p-TsOH) to direct cyclization .

- Adjust reaction time and temperature (e.g., reflux vs. microwave-assisted synthesis) to favor desired regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.